methyl 2-methoxy-4-propoxybenzoate
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Overview
Description
Methyl 2-methoxy-4-propoxybenzoate (MMPB) is an organic compound that is widely used in the scientific research community. It is a colorless, odorless, crystalline solid with a molecular weight of 206.26 g/mol. MMPB is a derivative of benzoic acid, and is synthesized by the reaction of 2-methoxy-4-propoxybenzaldehyde with methanol. It is used in a variety of applications, including as a reagent in organic synthesis, and as a catalyst for certain biochemical reactions.
Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis of methyl 2-methoxy-4-propoxybenzoate can be achieved through the esterification of 2-methoxy-4-propoxybenzoic acid with methanol in the presence of a strong acid catalyst.
Starting Materials
2-methoxy-4-propoxybenzoic acid, Methanol, Strong acid catalyst (e.g. sulfuric acid)
Reaction
Add 2-methoxy-4-propoxybenzoic acid (1 equivalent) and methanol (3 equivalents) to a round-bottom flask., Add a few drops of strong acid catalyst (e.g. sulfuric acid) to the flask., Heat the mixture under reflux for several hours until the reaction is complete., Allow the mixture to cool to room temperature and then pour it into a separatory funnel., Extract the product with diethyl ether (3 times)., Wash the combined organic layers with water and brine., Dry the organic layer over anhydrous sodium sulfate., Filter the solution and concentrate it under reduced pressure., Purify the crude product by column chromatography using a suitable solvent system (e.g. hexane/ethyl acetate)., Obtain the pure product as a white solid or colorless oil.
Mechanism Of Action
Methyl 2-methoxy-4-propoxybenzoate acts as a catalyst in certain biochemical reactions, such as the preparation of polymers and the synthesis of amino acids. It is believed to act by forming a covalent bond with the substrate, allowing for the reaction to proceed. Additionally, it is believed to act as an acid, protonating the substrate, thus facilitating the reaction.
Biochemical And Physiological Effects
Methyl 2-methoxy-4-propoxybenzoate is believed to have a variety of biochemical and physiological effects. It is thought to act as an antioxidant, scavenging free radicals and protecting cells from oxidative damage. Additionally, it is believed to have anti-inflammatory and antimicrobial properties. Furthermore, it is thought to have a protective effect on the liver and kidney, and to have a beneficial effect on the cardiovascular system.
Advantages And Limitations For Lab Experiments
Methyl 2-methoxy-4-propoxybenzoate has several advantages for use in laboratory experiments. It is a mild acid and is easily soluble in organic solvents, making it ideal for use in organic synthesis reactions. Additionally, it is relatively inexpensive and readily available, making it a cost-effective reagent. However, it is important to note that methyl 2-methoxy-4-propoxybenzoate is a strong acid and should be handled with caution.
Future Directions
The potential applications of methyl 2-methoxy-4-propoxybenzoate are vast, and there are many potential future directions for research. One potential area of research is in the development of new pharmaceuticals, as methyl 2-methoxy-4-propoxybenzoate has been shown to have anti-inflammatory and antimicrobial properties. Additionally, further research could be conducted into the use of methyl 2-methoxy-4-propoxybenzoate as an antioxidant, as well as its potential protective effects on the liver and kidney. Furthermore, research could be conducted into the use of methyl 2-methoxy-4-propoxybenzoate as a catalyst for certain biochemical reactions, such as the preparation of polymers and the synthesis of amino acids. Finally, research could be conducted into the use of methyl 2-methoxy-4-propoxybenzoate as a reagent for the detection of metal ions.
Scientific Research Applications
Methyl 2-methoxy-4-propoxybenzoate has a wide range of applications in the scientific research community. It is commonly used as a reagent in organic synthesis, as it is a mild acid and is easily soluble in organic solvents. Additionally, it is used as a catalyst in certain biochemical reactions, such as the preparation of polymers and the synthesis of amino acids. Furthermore, it is used in the synthesis of pharmaceuticals, and as a reagent for the detection of metal ions.
properties
IUPAC Name |
methyl 2-methoxy-4-propoxybenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-4-7-16-9-5-6-10(12(13)15-3)11(8-9)14-2/h5-6,8H,4,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWLMQKNRNOWZFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=C(C=C1)C(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-methoxy-4-propoxybenzoate |
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